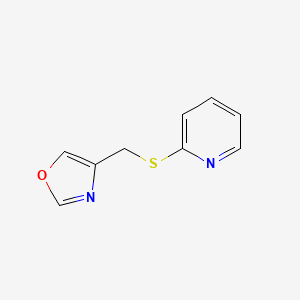
4-((吡啶-2-基硫)甲基)恶唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Pyridin-2-ylthio)methyl)oxazole is a heterocyclic compound that contains both an oxazole ring and a pyridine ring connected via a thioether linkage
科学研究应用
4-((Pyridin-2-ylthio)methyl)oxazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
作用机制
Target of Action
Oxazole derivatives, which include this compound, have been found to exhibit a wide spectrum of biological activities . These activities suggest that the targets could be diverse and dependent on the specific derivative and its substitution pattern .
Mode of Action
Oxazole derivatives have been known to interact with their targets in various ways, leading to different biological responses . The mode of action is likely dependent on the specific target and the environment in which the compound is acting.
Biochemical Pathways
Oxazole derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, the effects could be diverse and dependent on the specific target and environment .
Action Environment
It’s known that the environment can play a significant role in the effectiveness of many compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pyridin-2-ylthio)methyl)oxazole typically involves the formation of the oxazole ring followed by the introduction of the pyridine-thioether moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The thioether linkage can be introduced via nucleophilic substitution reactions using pyridine-2-thiol and a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for 4-((Pyridin-2-ylthio)methyl)oxazole may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the formation of the thioether linkage.
化学反应分析
Types of Reactions
4-((Pyridin-2-ylthio)methyl)oxazole can undergo various chemical reactions, including:
Oxidation: The thioether moiety can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form dihydro-oxazole derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted pyridine derivatives.
相似化合物的比较
Similar Compounds
- 4-((Pyridin-3-ylthio)methyl)oxazole
- 4-((Pyridin-4-ylthio)methyl)oxazole
- 4-((Pyridin-2-ylthio)methyl)thiazole
Uniqueness
4-((Pyridin-2-ylthio)methyl)oxazole is unique due to the specific positioning of the thioether linkage and the combination of oxazole and pyridine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
4-(pyridin-2-ylsulfanylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-2-4-10-9(3-1)13-6-8-5-12-7-11-8/h1-5,7H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZAAEZFANEQRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=COC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B2377511.png)
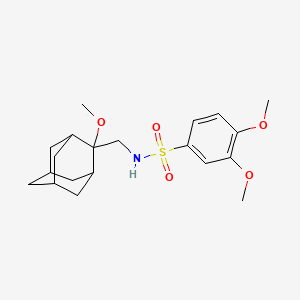
![1-[4-(3-Chlorophenyl)piperazino]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2377513.png)
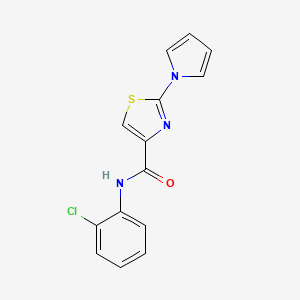
![1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride](/img/structure/B2377517.png)
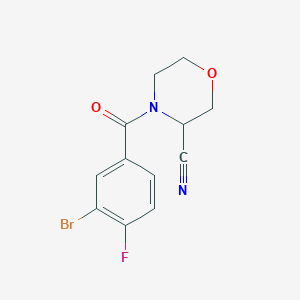
![4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile](/img/structure/B2377520.png)
![2-(4-methylphenyl)-N-{[(2S)-oxolan-2-yl]methyl}acetamide](/img/structure/B2377522.png)
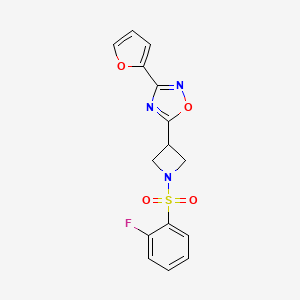
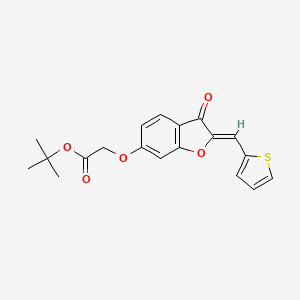
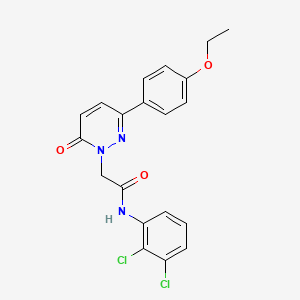
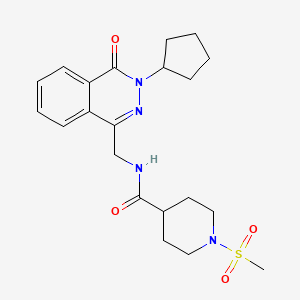
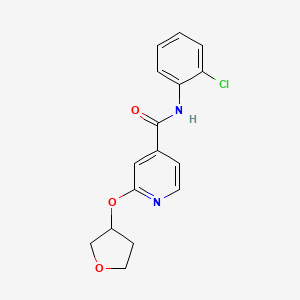
![6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2377534.png)
